

Application Notes and Protocols for Octyl Diphenyl Phosphate in Polymer Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octyl diphenyl phosphate*

Cat. No.: *B093404*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

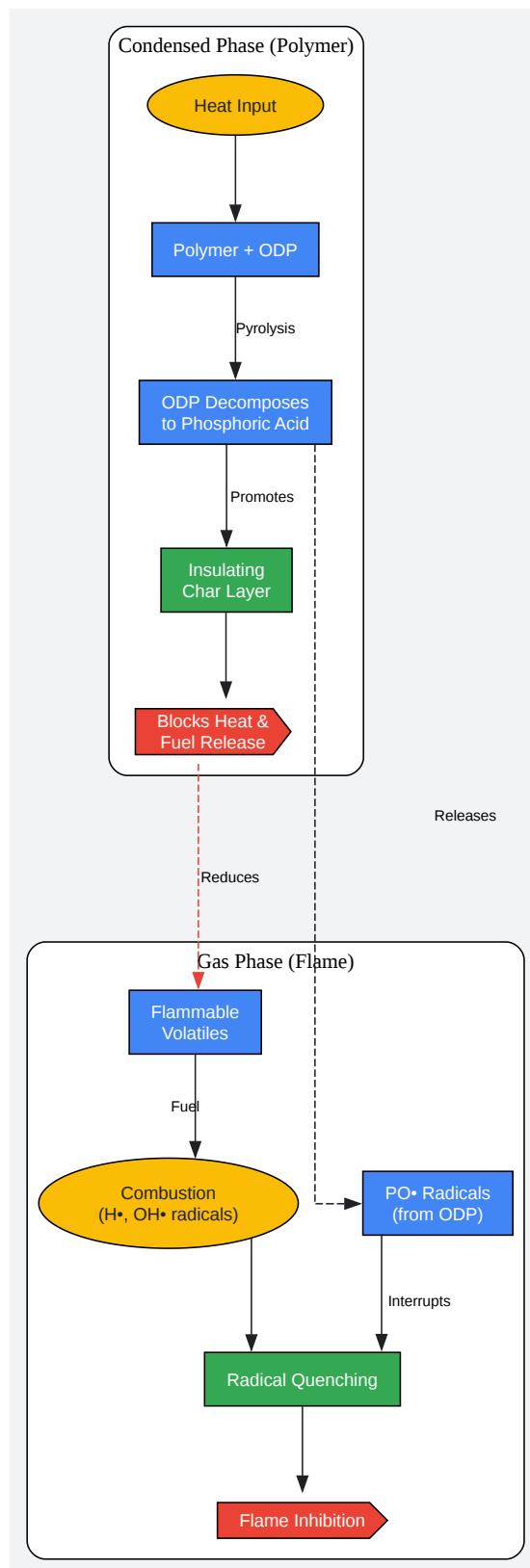
Introduction

Octyl diphenyl phosphate (ODP) is an organophosphate compound widely utilized in polymer formulations as a highly efficient, halogen-free flame retardant and plasticizer.^{[1][2]} Chemically identified as 2-ethylhexyl diphenyl phosphate or its isomers, and available under trade names such as Disflamoll® DPO and Santicizer® 141, ODP offers a dual-functionality that improves both the safety and performance characteristics of various polymer systems.^{[3][4][5]} Its primary roles are to enhance fire resistance, increase flexibility, and act as a thermal stabilizer, particularly in high-performance polyvinyl chloride (PVC) formulations.^[6] As a liquid additive with low volatility and high thermal stability, ODP is compatible with a range of polymers including PVC, thermoplastic polyurethane (TPU), nitrile rubber (NBR), and cellulose esters.^{[4][5]}

Application Notes

Chemical and Physical Properties

Octyl diphenyl phosphate is a clear, almost colorless liquid with excellent stability and compatibility with most organic solvents. Its key properties are summarized in the table below, compiled from technical data sheets of commercial equivalents like 2-ethylhexyl diphenyl phosphate (CAS No. 1241-94-7).^{[4][7]}


Property	Typical Value	Unit
Chemical Name	2-Ethylhexyl diphenyl phosphate	-
CAS Number	1241-94-7	-
Molecular Formula	C ₂₀ H ₂₇ O ₄ P	-
Molecular Weight	362.4	g/mol
Appearance	Clear, colorless liquid	-
Phosphorus Content	~8.6	%
Density @ 20°C	1.080 - 1.090	g/cm ³
Viscosity @ 20°C	21 - 23	mPa·s
Acid Value	≤ 0.05	mg KOH/g
Water Content	≤ 0.2	%
Flash Point	> 200	°C
Boiling Point	~425	°C
Solubility	Soluble in most organic solvents; Insoluble in water (0.14 mg/L)	-

Mechanism of Action: Flame Retardancy

Organophosphorus compounds like ODP impart flame retardancy through a combination of gas-phase and condensed-phase actions. This dual mechanism is crucial for interrupting the combustion cycle of the polymer.

- Condensed-Phase Action: Upon heating, phosphate esters decompose to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and crosslinking of the polymer matrix to form a stable, insulating layer of char on the material's surface. This char layer serves as a physical barrier, limiting the transfer of heat to the underlying polymer and reducing the release of flammable volatile gases that fuel the fire.^[8]

- **Gas-Phase Action:** Simultaneously, the thermal decomposition of ODP can release phosphorus-containing radical species (such as $\text{PO}\cdot$) into the gas phase. These highly reactive radicals interfere with and quench the high-energy hydrogen ($\text{H}\cdot$) and hydroxyl ($\text{OH}\cdot$) radicals that propagate the combustion chain reaction in the flame.

[Click to download full resolution via product page](#)

Figure 1: Dual flame-retardant mechanism of **Octyl Diphenyl Phosphate**.

Applications in Polymer Systems

ODP's dual function as a plasticizer and flame retardant makes it suitable for several polymer systems.

- Polyvinyl Chloride (PVC): This is a primary application for ODP. It is used as a highly efficient plasticizer to impart flexibility, particularly for applications requiring good low-temperature performance.^[9] It also serves as a flame retardant and smoke suppressant, making it ideal for wire and cable insulation, flooring, wall coverings, and coated fabrics.^{[7][10]}
- Thermoplastic Polyurethane (TPU): ODP is used as a flame retardant in TPU formulations, helping them meet flammability standards for applications in electronics and automotive components.^{[4][5]}
- Engineering Polymer Blends (e.g., PC/ABS): While data for ODP is limited, other aryl phosphates are standardly used to achieve flame retardancy (e.g., UL-94 V-0) in polycarbonate/acrylonitrile-butadiene-styrene blends for electronic housings and enclosures.^{[11][12]} ODP is a potential candidate for these systems.
- Epoxy Resins: Organophosphorus compounds are incorporated into epoxy resins to enhance their fire safety for use in electronics, aerospace, and coatings.^{[13][14][15]}

Expected Performance Data (Illustrative)

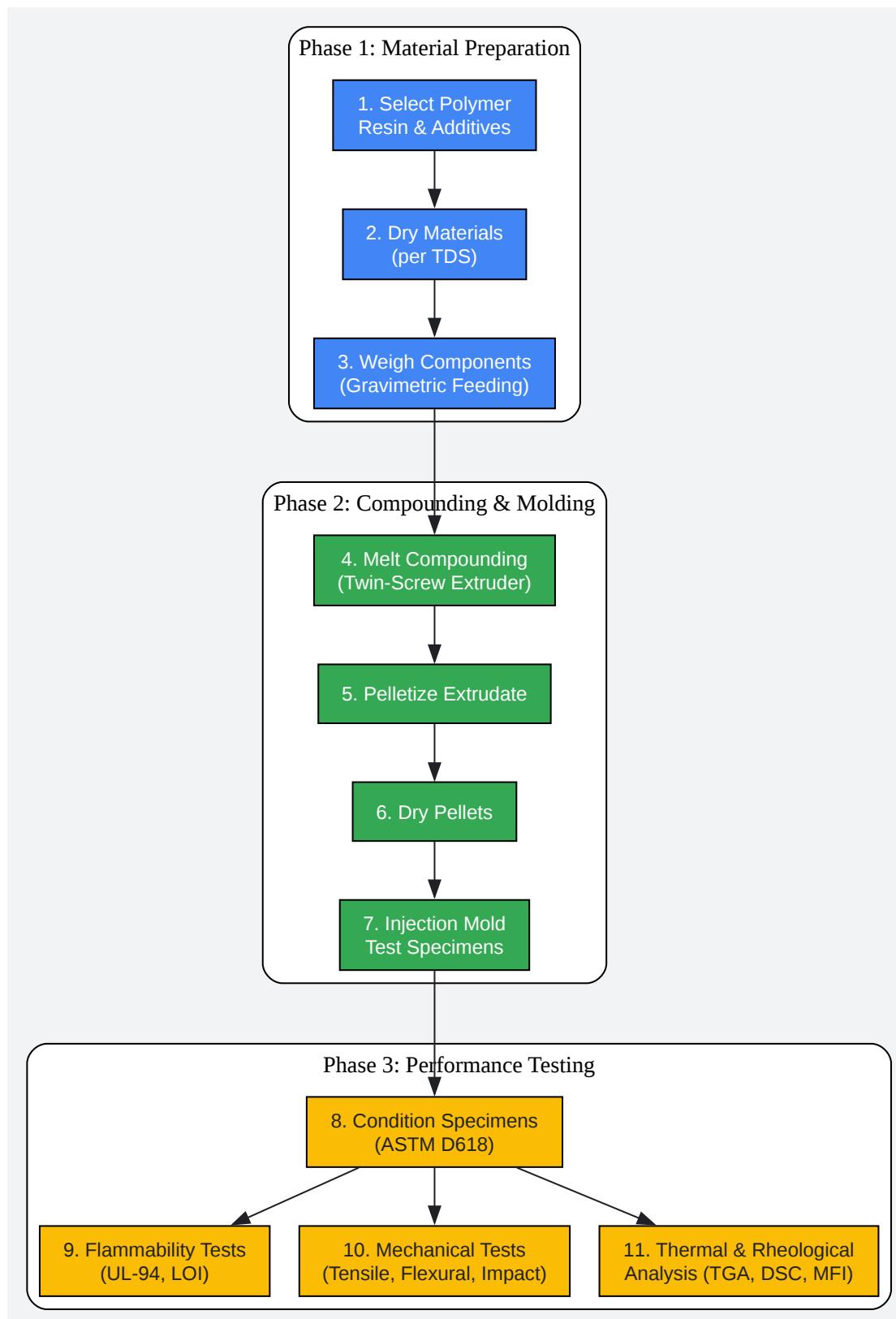
While specific performance data for ODP is not widely published, the following tables provide an illustrative summary of the expected effects when incorporating an aryl phosphate flame retardant into common polymer systems. Actual results will vary based on the base polymer, ODP concentration, and the presence of other additives.

Table 1: Illustrative Flammability Performance in Polymer Blends (Based on typical performance of aryl phosphates like BDP or RDP in PC/ABS)^[11]

Formulation	Additive Level (wt%)	Limiting Oxygen Index (LOI) (%)	UL-94 Rating (3.2 mm)
Neat PC/ABS	0	~21.0	HB
PC/ABS + Aryl Phosphate	10 - 15	25 - 28	V-1 / V-0
PC/ABS + Aryl Phosphate	15 - 20	> 28	V-0

Table 2: Illustrative Mechanical Properties in Plasticized PVC (Based on general effects of phosphate ester plasticizers)[16][17][18]

Formulation	Plasticizer Level (phr*)	Tensile Strength (MPa)	Elongation at Break (%)	Shore A Hardness
Unplasticized PVC	0	> 40	< 50	> 95 (Shore D)
PVC + ODP	40	18 - 24	250 - 350	80 - 90
PVC + ODP	60	14 - 20	300 - 400	70 - 80


*phr: parts per hundred parts of resin

Experimental Protocols

The following section details standardized protocols for the formulation and evaluation of polymer compounds containing **Octyl Diphenyl Phosphate**.

Workflow for Formulation and Characterization

Developing and validating a polymer formulation involves a systematic process of compounding, specimen preparation, and rigorous testing.

[Click to download full resolution via product page](#)

Figure 2: General workflow for polymer formulation and evaluation.

Protocol 1: Compounding via Twin-Screw Extrusion

This protocol describes the melt blending of a polymer resin with liquid ODP and other additives.

- Material Preparation:
 - Pre-dry the base polymer resin (e.g., PVC, PC/ABS pellets) in a dehumidifying dryer at the temperature and duration specified by the manufacturer (e.g., 80-120°C for 2-4 hours).
 - Ensure all additives, including ODP, are at room temperature.
- Extruder Setup:
 - Set the temperature profile for the barrels and die of the co-rotating twin-screw extruder. The profile should be optimized for the specific polymer, typically increasing from the feed zone to the metering zone.
 - Calibrate the gravimetric feeders for the polymer resin (solid) and the liquid injection pump for ODP.
- Compounding Process:
 - Start the extruder at a low screw speed (e.g., 100-150 RPM).
 - Begin feeding the dried polymer resin into the main feed throat.
 - Once the polymer melt is established, inject the liquid ODP into a downstream barrel port to ensure it is mixed into the molten polymer rather than coating the solid pellets.
 - Add any other solid fillers or additives via a side-feeder if required.
 - Apply vacuum to the vent port to remove any entrapped air or moisture.
- Pelletization:
 - Pass the extruded strands through a water bath for cooling.
 - Feed the cooled strands into a pelletizer to produce uniform pellets.

- Collect and thoroughly dry the compounded pellets before subsequent processing.

Protocol 2: Flammability Testing

- Apparatus: Oxygen Index test apparatus with a vertical glass column, gas flow meters for oxygen and nitrogen.
- Specimen: A vertical bar of specified dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick).[13]
- Procedure:
 - Mount the specimen vertically inside the glass chimney.
 - Introduce a mixture of oxygen and nitrogen into the column, flowing upwards. Start with an oxygen concentration expected to support combustion.
 - Ignite the top surface of the specimen with a pilot flame.
 - Observe the burning behavior. The test is a "pass" if the flame self-extinguishes before a specified time or burn length is reached.
 - Systematically adjust the oxygen concentration in subsequent tests to find the minimum concentration that just supports sustained, candle-like combustion.[2][14]
- Reporting: The LOI is reported as the minimum percentage of oxygen in the mixture required for combustion.
- Apparatus: UL-94 test chamber, Tirrill burner, specimen clamp, and timing device.
- Specimen: A rectangular bar (typically 127 mm x 12.7 mm x thickness).
- Procedure:
 - Clamp the specimen vertically. Place a layer of dry cotton 30 cm below the specimen.
 - Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds and then remove.

- Record the afterflame time (t1).
- Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds.
- Record the second afterflame time (t2) and the afterglow time (t3).
- Note if any dripping particles ignite the cotton below.
- Test a set of five specimens.[19]
- Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the standard, with V-0 being the highest rating (shortest extinguishing times and no flaming drips).[20]

Protocol 3: Mechanical Properties Testing

- Apparatus: Universal Testing Machine (UTM) with grips and an extensometer.
- Specimen: A standard dumbbell-shaped (dog-bone) specimen (e.g., Type I).[1][17]
- Procedure:
 - Measure the width and thickness of the specimen's narrow section.
 - Mount the specimen in the grips of the UTM.
 - Attach the extensometer to the gauge length of the specimen.
 - Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[5]
- Reporting: Calculate Tensile Strength (at yield and break), Tensile Modulus (stiffness), and Elongation at Break (%).[21]
- Apparatus: UTM with a three-point bending fixture (two supports and one loading nose).[22]
- Specimen: A rectangular bar (e.g., 127 mm x 12.7 mm x 3.2 mm).[9]
- Procedure:

- Place the specimen on the two supports. The support span should be 16 times the specimen thickness.
- Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches 5% strain in the outer fiber.[23][24]
- Reporting: Calculate Flexural Strength and Flexural Modulus.
- Apparatus: Pendulum-type impact tester.
- Specimen: A rectangular bar (63.5 mm x 12.7 mm x 3.2 mm) with a standardized V-notch machined into it.[3][25]
- Procedure:
 - Clamp the specimen vertically in the apparatus as a cantilever beam, with the notch facing the direction of the pendulum strike.
 - Release the pendulum from a fixed height. The pendulum strikes and breaks the specimen.
 - The energy absorbed by the specimen is determined by the height the pendulum swings to after breaking the specimen.[7]
- Reporting: The impact resistance is reported in J/m (or ft-lb/in) of notch.

Safety and Handling

Octyl diphenyl phosphate should be handled in accordance with good industrial hygiene and safety practices.

- Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and impervious clothing. If exposure limits are exceeded, use a full-face respirator.
- Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

- Storage: Store in a tightly closed container in a cool, dry place. The product typically has a shelf life of at least 2 years if stored correctly.[4]

Disclaimer: This document is intended for informational purposes for research and development professionals. All procedures should be performed by trained personnel in a controlled laboratory setting. Users should consult the full ASTM standards and the manufacturer's Safety Data Sheet (SDS) for complete details and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. specialchem.com [specialchem.com]
- 2. CAS 115-88-8: Octyl diphenyl phosphate | CymitQuimica [cymitquimica.com]
- 3. specialchem.com [specialchem.com]
- 4. scribd.com [scribd.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. valtris.com [valtris.com]
- 8. specialchem.com [specialchem.com]
- 9. Phosflex 390 Flame Retardant Plasticizer for PVC & Vinyl Alloys | ICL Industrial Products [icl-industrialproducts.com]
- 10. DISFLAMOLL® DPO [lanxess.com]
- 11. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Flame-Retardant Performance of Transparent and Tensile-Strength-Enhanced Epoxy Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. catalogimages.wiley.com [catalogimages.wiley.com]
- 17. researchgate.net [researchgate.net]
- 18. diva-portal.org [diva-portal.org]
- 19. explore.azelis.com [explore.azelis.com]
- 20. univarsolutions.com [univarsolutions.com]
- 21. Main Introduction to PVC plasticizers [vi.chuangegroup.com]
- 22. researchgate.net [researchgate.net]
- 23. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 24. accustandard.com [accustandard.com]
- 25. echemi.com [echemi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Octyl Diphenyl Phosphate in Polymer Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093404#octyl-diphenyl-phosphate-in-polymer-formulation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com